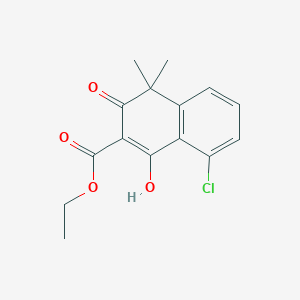![molecular formula C12H12N2O2 B8627518 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one](/img/structure/B8627518.png)
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one typically involves the condensation of 4-hydroxymethylbenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-methyl-1H-pyrazin-2-one.
Reduction: 1-(4-Hydroxymethyl-phenyl)-3-methyl-1H-pyrazin-2-ol.
Substitution: 1-(4-Nitrophenyl)-3-methyl-1H-pyrazin-2-one or 1-(4-Halophenyl)-3-methyl-1H-pyrazin-2-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Explored for its potential anti-melanogenic activity, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions present in the enzyme’s active site, thereby blocking its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one: Known for its potential anti-melanogenic activity.
1-(4-Hydroxymethyl-phenyl)guanidine: Another compound with a hydroxymethylphenyl group, studied for its biological activity.
2,5-Diphenyl-1,3-oxazoline: A heterocyclic compound with applications in acaricidal activity.
Uniqueness
This compound stands out due to its specific pyrazinone core, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-12(16)14(7-6-13-9)11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3 |
Clave InChI |
YDLKYKNXRPSJHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN(C1=O)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B8627474.png)

![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)




![ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8627528.png)




